molecular formula C11H14O2 B6296285 2-Methyl-5-propoxybenzaldehyde CAS No. 2230481-33-9

2-Methyl-5-propoxybenzaldehyde

Cat. No.: B6296285
CAS No.: 2230481-33-9
M. Wt: 178.23 g/mol
InChI Key: IKMIHBQVZANFDE-UHFFFAOYSA-N
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Description

2-Methyl-5-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a benzaldehyde derivative, characterized by the presence of a methyl group at the second position and a propoxy group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-propoxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of 2-methyl-5-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-propoxybenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The compound can also undergo nucleophilic addition reactions, which are crucial in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

    2-Methyl-5-methoxybenzaldehyde: Contains a methoxy group instead of a propoxy group.

    2-Methyl-5-butoxybenzaldehyde: Features a butoxy group instead of a propoxy group.

Uniqueness

2-Methyl-5-propoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-methyl-5-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-9(2)10(7-11)8-12/h4-5,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMIHBQVZANFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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